4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran CAS number and physical properties
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran CAS number and physical properties
An In-depth Technical Guide to 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, a compound of interest in medicinal chemistry and drug discovery. Due to the compound's novelty, a specific CAS number has not been identified in publicly accessible databases. This guide, therefore, leverages data from structurally related molecules and established principles of organic chemistry to provide insights into its synthesis, physical properties, and potential applications. The document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction
The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs. Its presence can enhance pharmacokinetic properties such as solubility and metabolic stability. When combined with a 4-bromophenylsulfonyl group, the resulting molecule, 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran, presents a unique chemical architecture with potential for targeted biological activity. The sulfone group can act as a hydrogen bond acceptor, while the bromophenyl moiety offers a site for further functionalization or can be involved in halogen bonding, a significant interaction in protein-ligand binding.
Compound Identification and Estimated Physical Properties
As of the writing of this guide, a specific CAS number for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran has not been located in common chemical databases. The properties listed below are therefore estimated based on a computational analysis and comparison with structurally analogous compounds.
| Property | Estimated Value | Source/Analogy |
| Molecular Formula | C₁₂H₁₅BrO₃S | - |
| Molecular Weight | 335.21 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar sulfone compounds |
| Melting Point | 120 - 140 °C | Analogy to aromatic sulfones |
| Boiling Point | > 300 °C (decomposes) | General property of similar organic solids |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in water and lower alcohols. | General solubility of aromatic sulfones |
Proposed Synthesis Pathway
A plausible and efficient synthesis of 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran can be envisioned through a two-step process starting from commercially available (tetrahydro-2H-pyran-4-yl)methanol. This proposed pathway is based on well-established synthetic transformations in organic chemistry.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Tosylation of (Tetrahydro-2H-pyran-4-yl)methanol
The initial step involves the conversion of the primary alcohol of (tetrahydro-2H-pyran-4-yl)methanol to a better leaving group, a tosylate. This is a standard procedure that activates the hydroxyl group for subsequent nucleophilic substitution.
Experimental Protocol:
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To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) in anhydrous pyridine at 0 °C, add tosyl chloride (1.1 eq) portion-wise.
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Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
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Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate, which can often be used in the next step without further purification.
Step 2: Nucleophilic Substitution with 4-Bromobenzenesulfinate
The final step is a nucleophilic substitution reaction where the tosylate is displaced by the sodium salt of 4-bromobenzenesulfinic acid to form the desired sulfone.
Experimental Protocol:
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To a solution of (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in dimethylformamide (DMF), add sodium 4-bromobenzenesulfinate (1.2 eq).
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Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into water.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran.
Potential Applications in Drug Development
While specific biological activities for this compound are not yet reported, its structural motifs suggest several potential applications in drug discovery:
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Enzyme Inhibition: The sulfone group is a common feature in inhibitors of various enzymes, including proteases and kinases. The 4-bromophenyl group can be positioned to interact with specific hydrophobic pockets in an enzyme's active site.
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Receptor Modulation: The tetrahydropyran ring can serve as a scaffold to correctly orient the pharmacophoric groups for optimal interaction with G-protein coupled receptors (GPCRs) or ion channels.
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Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets. The bromine atom provides a handle for further synthetic elaboration to improve potency and selectivity.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran. However, based on the functional groups present, the following precautions are recommended:
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1]
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: May cause skin and eye irritation.[1] In case of contact, rinse thoroughly with water.
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Ingestion: May be harmful if swallowed.
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Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
4-((4-bromophenylsulfonyl)methyl)tetrahydro-2H-pyran is a novel compound with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific molecule is currently lacking, this guide provides a solid foundation for its synthesis and handling based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and utilizes readily available starting materials. Further research into the biological activities of this compound is warranted and could lead to the discovery of new therapeutic agents.
References
- Fisher Scientific. (2025). Safety Data Sheet.
